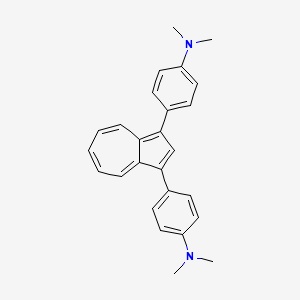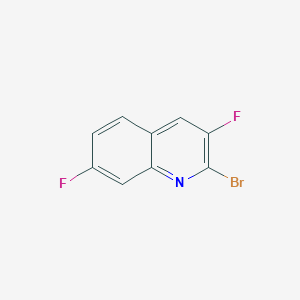![molecular formula C21H25NO4 B14193511 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- CAS No. 857650-65-8](/img/structure/B14193511.png)
1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a butanoic acid chain, and a naphthalenylcarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- typically involves multi-step organic reactions. One common approach is the esterification of 1-naphthalenylcarbonyl chloride with 4-hydroxymethylpiperidine, followed by the reaction with butanoic acid. The reaction conditions often require the use of catalysts such as pyridine and solvents like dichloromethane to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Piperidinebutanoic acid derivatives: Compounds with variations in the substituents on the piperidine ring or the butanoic acid chain.
Naphthalenylcarbonyl esters: Compounds with different ester groups attached to the naphthalenylcarbonyl moiety.
Uniqueness: 1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
857650-65-8 |
|---|---|
Fórmula molecular |
C21H25NO4 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
4-[4-(naphthalene-1-carbonyloxymethyl)piperidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H25NO4/c23-20(24)9-4-12-22-13-10-16(11-14-22)15-26-21(25)19-8-3-6-17-5-1-2-7-18(17)19/h1-3,5-8,16H,4,9-15H2,(H,23,24) |
Clave InChI |
YBXGZDSGLBOKRK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1COC(=O)C2=CC=CC3=CC=CC=C32)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)

![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)



![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)

![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)



